N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)22-19(24)14-6-8-15(9-7-14)30(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHPFYMYXCOOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a morpholino group, and a sulfonamide linkage, which are known to enhance biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of benzothiazole, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds containing benzothiazole structures have demonstrated significant antibacterial and antifungal effects. For instance, derivatives with electron-donating groups enhance their antimicrobial potency due to increased electron density on the aromatic ring, which facilitates interactions with microbial targets .
- Anticancer Properties : Many benzothiazole derivatives show antiproliferative effects against various cancer cell lines. The presence of morpholino and sulfonyl groups is believed to contribute to their cytotoxic activity by interfering with cell proliferation pathways .
- Anti-inflammatory Effects : Some studies have reported that compounds similar to this compound possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzothiazole core significantly influence biological activity:
- Electron-donating groups (e.g., ethoxy) at specific positions enhance antimicrobial and anticancer activities.
- Morpholino sulfonamide groups are critical for improving solubility and bioavailability, which are essential for therapeutic efficacy .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Activity : A study showed that benzothiazole derivatives exhibited MIC values ranging from 10 to 50 μg/mL against various bacterial strains, indicating strong antibacterial properties .
- Antitumor Activity : In vitro assays demonstrated that certain benzothiazole derivatives could inhibit the proliferation of cancer cells with IC50 values in the low micromolar range. For example, compounds with a similar structure showed IC50 values around 5 μM against breast cancer cell lines .
- Anti-inflammatory Effects : Research indicated that some derivatives could reduce inflammation markers in cellular models by up to 70%, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Scientific Research Applications
Basic Information
- IUPAC Name : N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 425.51 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 8
- Topological Polar Surface Area : 173 Ų
Structure Representation
The compound features a complex structure that includes an ethoxy group, a thiazole ring, and a morpholino sulfonyl moiety, contributing to its biological activity.
Anticancer Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been studied for its potential anticancer properties. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assay
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Caspase activation |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reveal its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Neurological Research
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease.
Case Study: Neuroprotection Assay
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Substituent Position : Ethoxy/methoxy at the 4-position improves solubility compared to halogens (e.g., bromo in , chloro in ) but may reduce electrophilicity .
- Sulfonamide Diversity: Morpholinosulfonyl groups () enhance metabolic stability compared to piperazinyl () or bis-chloroethyl sulfamoyl () groups, which may confer cytotoxicity .
Key Observations :
- Synthetic Efficiency: Yields for benzothiazole derivatives range widely (29–90%), with morpholino-containing compounds (e.g., TOZ5 at 45%) showing moderate efficiency .
- Thermal Stability : Melting points for related compounds vary significantly (99.9–238.2°C), influenced by substituent bulk and crystallinity .
Key Observations :
- Target Selectivity: Morpholinosulfonyl derivatives (e.g., Target compound) are hypothesized to interact with sulfotransferases or kinase ATP-binding pockets, similar to ’s NF-κB activators .
- Therapeutic Potential: Benzothiazoles with sulfonamide groups () show promise in neurodegenerative diseases and imaging, whereas halogenated analogs () may prioritize anticancer applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd/C for coupling reactions). Use HPLC to monitor purity (>95%) and adjust stoichiometric ratios (1:1.2 for benzothiazole precursor to sulfonyl chloride). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and morpholine groups (δ 3.6–3.8 ppm for N-CH2).
- HRMS : Verify molecular ion [M+H]+ at m/z 460.12 (calculated) vs. observed.
- FT-IR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
Q. How can stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor degradation products via HPLC-DAD (λ=254 nm) and quantify stability using Arrhenius kinetics. Assess pH-dependent hydrolysis (pH 1–9 buffers) to identify labile functional groups (e.g., sulfonamide or ethoxy moieties) .
Advanced Research Questions
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Systematic Modifications : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects on enzyme inhibition (e.g., IC50 shifts in kinase assays).
- Morpholine Substitution : Compare morpholinosulfonyl with piperazinylsulfonyl analogs to evaluate target selectivity.
- Biological Testing : Use in vitro assays (e.g., cell viability, enzymatic inhibition) to correlate structural changes with activity .
Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Target Identification : Perform kinase profiling screens (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., EGFR, VEGFR).
- Cellular Assays : Measure apoptosis via Annexin V/PI staining and mitochondrial membrane potential (JC-1 dye).
- Molecular Dynamics Simulations : Model binding interactions between the sulfonyl group and ATP-binding pockets .
Q. How should contradictory data on synthesis yields be resolved across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., vs. 20) under controlled conditions.
- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading).
- Analytical Validation : Cross-validate purity metrics via orthogonal methods (e.g., NMR vs. LC-MS) .
Q. What approaches validate the compound’s comparative efficacy against structurally similar analogs?
- Methodological Answer :
- In Silico Docking : Compare binding scores (Glide XP) of analogs (e.g., 6-nitrobenzothiazole vs. ethoxy-substituted derivatives).
- In Vivo PK/PD : Measure bioavailability (AUC0–24h) and tumor growth inhibition in xenograft models.
- Thermodynamic Solubility : Use shake-flask method to rank analogs by solubility (μg/mL) and correlate with efficacy .
Q. How can researchers develop novel analytical methods to detect trace impurities in this compound?
- Methodological Answer :
- UHPLC-QTOF-MS : Achieve ppb-level sensitivity for sulfonate byproducts using a C18 column (2.1 × 100 mm, 1.7 μm) and 0.1% formic acid mobile phase.
- Forced Degradation : Expose the compound to oxidative (H2O2), thermal (60°C), and photolytic (ICH Q1B) stress to identify degradation pathways.
- Validation : Follow ICH guidelines for LOD/LOQ (e.g., LOD < 0.05%) and linearity (R² > 0.995) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
